molecular formula C16H16F2N3NaO4S B13721374 Eupantol CAS No. 142678-34-0

Eupantol

Cat. No.: B13721374
CAS No.: 142678-34-0
M. Wt: 407.4 g/mol
InChI Key: NAZATOKUDNDUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pantoprazole involves several steps, starting with the preparation of the benzimidazole core. The process typically includes:

Industrial Production Methods

Industrial production of pantoprazole follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, high-yield catalysts, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pantoprazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major product of these reactions is pantoprazole itself, with the sulfoxide group being a critical functional group for its activity .

Scientific Research Applications

Pantoprazole has a wide range of scientific research applications:

Mechanism of Action

Pantoprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid. By forming a covalent bond with the enzyme, pantoprazole effectively blocks acid secretion, leading to a reduction in gastric acidity . This mechanism is particularly useful in treating conditions like GERD and Zollinger-Ellison syndrome .

Comparison with Similar Compounds

Pantoprazole is part of a class of drugs known as proton pump inhibitors (PPIs). Similar compounds include:

  • Omeprazole
  • Lansoprazole
  • Esomeprazole
  • Rabeprazole

Uniqueness

Pantoprazole is unique among PPIs due to its specific binding affinity and longer duration of action. It has been shown to be more effective in certain patient populations and has a lower potential for drug interactions compared to other PPIs .

Conclusion

Eupantol (pantoprazole) is a highly effective proton pump inhibitor with a wide range of applications in medicine and scientific research. Its unique chemical properties and mechanism of action make it a valuable compound for treating acid-related disorders and for use in various research studies.

Properties

CAS No.

142678-34-0

Molecular Formula

C16H16F2N3NaO4S

Molecular Weight

407.4 g/mol

IUPAC Name

sodium;6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide

InChI

InChI=1S/C16H16F2N3O4S.Na/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h3-7,15-16,21H,8H2,1-2H3;/q-1;+1

InChI Key

NAZATOKUDNDUAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.